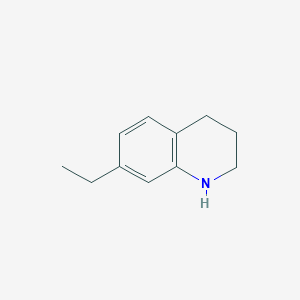

7-Ethyl-1,2,3,4-tetrahydroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-ethyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-9-5-6-10-4-3-7-12-11(10)8-9/h5-6,8,12H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSQUVLIGHGKAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(CCCN2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Ethyl 1,2,3,4 Tetrahydroquinoline and Its Derivatives

De Novo Synthesis of the Tetrahydroquinoline Core

The fundamental construction of the tetrahydroquinoline ring can be achieved through a variety of synthetic strategies. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds to build the heterocyclic framework.

Cascade and Multicomponent Reaction Protocols for Substituted Tetrahydroquinolines

Cascade reactions, also known as tandem or domino reactions, offer an efficient pathway to complex molecules like substituted tetrahydroquinolines from simple starting materials in a single operation. nih.gov These reactions are characterized by high atom economy and can generate multiple chemical bonds in a sequential manner without the need to isolate intermediates. nih.gov

A notable example is the Povarov reaction, a three-component reaction involving anilines, aldehydes, and activated alkenes. nih.govsci-rad.combeilstein-journals.org This acid-catalyzed [4+2] cycloaddition is a powerful tool for creating a diverse range of polysubstituted tetrahydroquinolines. sci-rad.combeilstein-journals.orgnih.govresearchgate.net The reaction can be performed in a stepwise manner, by first forming an aldimine from the aniline (B41778) and aldehyde, or as a one-pot multicomponent process where the imine is generated in situ. sci-rad.com The use of water as a solvent and non-toxic, reusable catalysts like p-sulfonic acid calix researchgate.netarene can make this process environmentally friendly. nih.gov Mechanistic studies, including isotopic labeling, have shown that the Povarov reaction proceeds through ionic intermediates. nih.gov

Furthermore, four-component cascade reactions have been developed to construct α-functionalized tetrahydroquinolines. nih.govacs.org These reactions can involve anilines, carboxylic anhydrides, propenol, and alcohols, proceeding through a rhodium(III)-catalyzed C-H functionalization and double nucleophilic attacks. nih.govacs.org

| Reaction Type | Key Features | Catalyst/Reagents | Reference |

|---|---|---|---|

| Povarov Reaction (Three-component) | Forms polysubstituted tetrahydroquinolines. | Acid catalysts (e.g., AlCl3, Cu(OTf)2), p-sulfonic acid calix researchgate.netarene | nih.govsci-rad.com |

| Cascade C-H Functionalization/Cyclization/Nucleophilic Substitution (Four-component) | Constructs α-alkoxyl tetrahydroquinolines. | Rhodium(III) catalysts | nih.govacs.org |

Reductive Cyclization Approaches to the Tetrahydroquinoline Scaffold

Reductive cyclization represents another significant strategy for the synthesis of the tetrahydroquinoline core. These methods typically involve the cyclization of a linear precursor containing a nitro group, which is subsequently reduced to an amine that participates in ring formation.

One common approach involves the catalytic hydrogenation of 2-nitrochalcones. nih.govmdpi.com The choice of solvent is crucial in this process, with dichloromethane (B109758) often providing the best selectivity and yields. mdpi.com The rapid reduction of both the side chain double bond and the nitro group is essential to prevent the formation of quinoline (B57606) byproducts. mdpi.com Similarly, 2-nitroarylketones and aldehydes can be converted to tetrahydroquinolines via a reduction-reductive amination strategy using a palladium on carbon (Pd/C) catalyst. nih.gov

Photochemical methods also offer a mild and efficient route. For instance, the visible-light-mediated cyclization of iodoaryl vinyl derivatives using an iridium photocatalyst can produce N-unprotected tetrahydroquinolines in good yields. researchgate.net Another approach utilizes a dissolving metal reduction-cyclization sequence, where the nitro group of a suitable precursor is reduced using iron powder in a strong acid, followed by cyclization. mdpi.com

| Precursor Type | Method | Catalyst/Reagents | Reference |

|---|---|---|---|

| 2-Nitrochalcones | Catalytic Hydrogenation | Pd/C | nih.govmdpi.com |

| Iodoaryl vinyl derivatives | Photochemical Reductive Cyclization | Ir(ppy)3 | researchgate.net |

| Nitro-substituted precursors | Dissolving Metal Reduction-Cyclization | Fe/HCl | mdpi.com |

Condensation Reactions in Tetrahydroquinoline Ring Formation, including Modified Pictet-Spengler Condensation

Condensation reactions are a cornerstone of heterocyclic synthesis. While the classical Pictet-Spengler reaction is primarily used for synthesizing tetrahydroisoquinolines, its principles of cyclization via an iminium ion intermediate are relevant to the formation of related heterocyclic systems. clockss.orgrsc.org The reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by acid-catalyzed cyclization. rsc.orgacs.org Modifications to the classic Pictet-Spengler conditions, such as using electron-withdrawing groups on the nitrogen, can enhance the electrophilicity of the iminium intermediate and improve reaction outcomes, especially for deactivated systems. clockss.org

More directly applicable to tetrahydroquinoline synthesis are reactions like the Claisen-Schmidt condensation followed by a reductive intramolecular cyclization. This tandem, one-pot approach can utilize readily available precursors like 2-nitrobenzaldehyde (B1664092) and acetophenone (B1666503) with a bifunctional catalyst to produce tetrahydroquinolines with high selectivity. iastate.edu

Reactions Involving Enolizable Anhydrides and Cyclic Imines

The Castagnoli-Cushman reaction, which involves the reaction of an enolizable anhydride (B1165640) with an imine, provides a route to substituted lactam systems. beilstein-journals.orgresearchgate.netnih.gov While often applied to the synthesis of other nitrogen-containing heterocycles, the underlying principles can be adapted for the construction of frameworks related to tetrahydroquinolines. The mechanism is thought to proceed either through the formation of an N-acyliminium ion followed by ring closure or via a stepwise Mannich-type reaction followed by N-acylation. beilstein-journals.org The reaction of cyclic imines, such as dihydroisoquinolines, with anhydrides has been shown to be particularly effective. acs.org

Functionalization Strategies for Substituted Tetrahydroquinolines Relevant to 7-Ethyl Analogs

Once the tetrahydroquinoline core is formed, or if a pre-existing substituted tetrahydroquinoline is used as a starting material, various functionalization strategies can be employed to introduce or modify substituents, such as an ethyl group at the 7-position.

Direct Alkylation and Acylation on the Nitrogen Atom

The nitrogen atom of the tetrahydroquinoline ring is a common site for functionalization due to its nucleophilicity. Direct N-alkylation can be achieved using various alkylating agents. rsc.org For instance, primary alcohols can be used for the N-alkylation of tetrahydroquinolines in the presence of a catalyst system like hydroiodic acid (HI) and sodium bisulfate (NaHSO4). chinesechemsoc.org This method offers a direct route to N-alkylated products. chinesechemsoc.org Boronic acids have also been shown to catalyze the reductive N-alkylation of quinolines to N-alkyl tetrahydroquinolines in a one-pot tandem reaction using an aldehyde and a Hantzsch ester. researchgate.net

N-acylation is another common transformation, which can influence the reactivity and properties of the tetrahydroquinoline system. These functionalization reactions are crucial for building more complex molecules and for the late-stage diversification of pharmaceutical candidates. rsc.org

| Functionalization | Reagents | Catalyst | Reference |

|---|---|---|---|

| N-Alkylation | Primary Alcohols | HI/NaHSO4 | chinesechemsoc.org |

| N-Alkylation (Reductive) | Aldehydes, Hantzsch ester | Arylboronic acid | researchgate.net |

N-Alkylation for the Synthesis of N-Ethyl Tetrahydroquinoline Derivatives, exemplified by 2,7-Dimethyl-N-Ethyl-1,2,3,4-tetrahydroquinoline

N-alkylation is a fundamental transformation for introducing alkyl groups onto the nitrogen atom of the tetrahydroquinoline ring system. This reaction enhances the nucleophilicity of the resulting tertiary amine and is a key step in the synthesis of various derivatives. A representative example is the synthesis of 2,7-Dimethyl-N-Ethyl-1,2,3,4-tetrahydroquinoline. prepchem.com In this procedure, the secondary amine of 2,7-dimethyl-1,2,3,4-tetrahydroquinoline (B7825601) is reacted with an alkylating agent, such as iodoethane, in the presence of a base like potassium carbonate. The base facilitates the deprotonation of the nitrogen, increasing its nucleophilicity for the subsequent attack on the electrophilic ethyl group. prepchem.com

Table 1: Exemplary N-Alkylation Reaction

| Reactant | Reagent | Base | Product |

|---|

Acylation Leading to Substituted Tetrahydroquinolines

Acylation of the nitrogen atom in the tetrahydroquinoline ring is a common strategy, often employed to install an amide functional group. This transformation serves multiple purposes, including protecting the nitrogen during subsequent reactions or modulating the electronic properties of the molecule. researchgate.netosi.lv The reaction typically involves treating the tetrahydroquinoline with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base. google.comgoogle.com

For instance, enantiomers of 2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline (B12947153) have been prepared through a process involving the acylation of racemic 2-methyl-1,2,3,4-tetrahydroquinoline with acyl chlorides of N-protected amino acids. osi.lv This acylation step creates diastereoisomeric amides, which can then be separated before further functionalization and hydrolysis. osi.lv Similarly, N-acylated-1,2,3,4-tetrahydroquinoline derivatives can be formed using zinc dust and acetic acid. google.com This modification is crucial as the nature of the N-substituent (acyl vs. alkyl) can influence the regioselectivity of further electrophilic aromatic substitutions. researchgate.net

Electrophilic Aromatic Substitution on the Benzenoid Moiety

The benzene (B151609) ring of the tetrahydroquinoline scaffold is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The position of substitution is highly dependent on the reaction conditions and the substituents already present on the ring, particularly on the nitrogen atom.

Regioselective Nitration Studies on 1,2,3,4-Tetrahydroquinoline (B108954) and its Derivatives

The nitration of 1,2,3,4-tetrahydroquinoline (THQ) is a well-studied reaction that demonstrates the powerful directing effect of the amino group and its derivatives. researchgate.net The regioselectivity of nitration—whether substitution occurs at the C6 or C7 position—can be controlled. researchgate.netcdnsciencepub.com

Direct nitration of unprotected THQ, where the nitrogen is a basic secondary amine, typically results in substitution primarily at the 7-position. researchgate.netgoogle.com However, when the amino group is protected, for instance as an N-acetyl or N-trifluoroacetyl group, its activating, ortho-, para-directing nature is diminished. researchgate.netosi.lv This electronic change directs the incoming nitro group to the 6-position. researchgate.netosi.lv A thorough investigation into the nitration of THQ and its N-protected derivatives confirmed that total regioselectivity for the 6-nitro product can be achieved by carefully selecting the protecting group and reaction conditions. researchgate.netedepositireland.ie

Table 2: Regioselectivity in the Nitration of Tetrahydroquinoline

| Substrate | Nitrating Agent | Major Product | Reference |

|---|---|---|---|

| 1,2,3,4-Tetrahydroquinoline | Nitric Acid / Sulfuric Acid | 7-Nitro-1,2,3,4-tetrahydroquinoline (B1295683) | google.com |

Introduction of 7-Substituents (e.g., 7-nitro, 7-methoxy)

The synthesis of 7-substituted tetrahydroquinolines is a key objective for creating diverse analogs. As established, 7-nitro-1,2,3,4-tetrahydroquinoline can be synthesized via the direct nitration of the unprotected tetrahydroquinoline ring. google.comgoogle.com

This 7-nitro derivative serves as a versatile intermediate for introducing other functional groups at the 7-position. For example, reduction of the nitro group, commonly achieved using agents like hydrazine (B178648) with a Raney nickel catalyst or catalytic hydrogenation, yields 7-amino-1,2,3,4-tetrahydroquinoline. google.comgoogle.com This amino group can be further transformed. A notable synthesis is the conversion to 7-hydroxy-1,2,3,4-tetrahydroquinoline (B1294795). This is accomplished by the hydrolysis of the 7-amino derivative using a strong aqueous acid, such as phosphoric acid, at elevated temperatures. google.com The resulting 7-hydroxy compound can then, in principle, be alkylated to produce 7-methoxy-1,2,3,4-tetrahydroquinoline, demonstrating a pathway from nitration to a variety of 7-substituted analogs. sci-hub.seacs.org

Side Chain Elaborations and Transformations on the Tetrahydroquinoline Ring

Beyond substitutions on the core ring structure, the elaboration of side chains is a critical strategy for synthesizing complex derivatives.

Synthesis of Carboxylate Derivatives

The introduction of carboxylate or ester functionalities onto the tetrahydroquinoline scaffold can be achieved through several synthetic routes. Cascade reactions, which form multiple bonds in a single operation, are particularly efficient for this purpose. One such method involves a three-component reaction between a 2-alkenyl aniline, an aldehyde, and ethyl cyanoacetate (B8463686). rsc.org This DBU-mediated process proceeds through a sequence of Knoevenagel condensation followed by an aza-Michael–Michael addition, ultimately yielding highly substituted 1,2,3,4-tetrahydroquinolines that incorporate the ethyl carboxylate group from the starting material. rsc.org

Other strategies focus on building the ring with the carboxylate group already in place. For example, domino reactions involving a reduction-reductive amination sequence have been used to convert specific precursors into N-methyl-2-substituted-1,2,3,4-tetrahydroquinoline-4-carboxylic esters. rsc.orgnih.gov While many detailed examples exist for the related tetrahydroisoquinoline-3-carboxylic acid derivatives, the underlying principles of cyclization and functional group manipulation are broadly applicable to the synthesis of carboxylate-bearing tetrahydroquinolines. jst.go.jpresearchwithrutgers.comnih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 7-Ethyl-1,2,3,4-tetrahydroquinoline |

| 2,7-Dimethyl-N-Ethyl-1,2,3,4-tetrahydroquinoline |

| 2,7-dimethyl-1,2,3,4-tetrahydroquinoline |

| Iodoethane |

| Potassium Carbonate |

| N-acylated-1,2,3,4-tetrahydroquinoline |

| Zinc |

| Acetic Acid |

| 2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline |

| 2-methyl-1,2,3,4-tetrahydroquinoline |

| Acyl chlorides |

| Acid anhydride |

| 1,2,3,4-Tetrahydroquinoline (THQ) |

| 6-Nitro-1,2,3,4-tetrahydroquinoline |

| 7-Nitro-1,2,3,4-tetrahydroquinoline |

| N-Acetyl-1,2,3,4-tetrahydroquinoline |

| N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline |

| Nitric Acid |

| Sulfuric Acid |

| Acetic Anhydride |

| 7-Amino-1,2,3,4-tetrahydroquinoline |

| Hydrazine |

| Raney nickel |

| 7-Hydroxy-1,2,3,4-tetrahydroquinoline |

| Phosphoric Acid |

| 7-Methoxy-1,2,3,4-tetrahydroquinoline |

| Ethyl cyanoacetate |

| 1,4-Diazabicyclo[2.2.2]octane (DBU) |

| N-methyl-2-substituted-1,2,3,4-tetrahydroquinoline-4-carboxylic esters |

Reactions with Organometallic Reagents, such as Grignard Reagents

The reaction of quinoline derivatives with organometallic reagents, particularly Grignard reagents, represents a key method for the introduction of alkyl and aryl groups onto the quinoline scaffold, which can then be further transformed into tetrahydroquinolines.

A notable application of Grignard reagents is in the synthesis of 3,4-diaryl-1,2,3,4-tetrahydroquinolines. In one approach, an appropriate quinolone is treated with an aryl magnesium bromide. This reaction can lead to a mixture of products, including 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-4-ol and ethyl-3,4-diaryl-4-hydroxy-5,7-dimethoxy-3,4-dihydroquinoline-1(2H)-carboxylate. The ratio of these products is highly dependent on the reaction conditions. For instance, using three equivalents of the Grignard reagent can yield the tetrahydroquinolin-4-ol, while two equivalents favor the formation of the dihydroquinoline-1(2H)-carboxylate. nih.gov The resulting hydroxylated intermediates can then be subjected to dehydration and subsequent reduction to yield the desired 3,4-diaryl-1,2,3,4-tetrahydroquinolines. nih.gov The stereochemistry of the Grignard addition can be influenced by existing substituents on the quinoline ring, often leading to the formation of a single diastereomer. nih.gov

Another strategy involves the conjugate addition of Grignard reagents to nitrostyrene (B7858105) derivatives to form 4-aryltetrahydroisoquinolines, a related class of compounds. clockss.org This method has been successfully applied to the synthesis of (±)-O,O-dimethylcherylline and (±)-cherylline. clockss.org The key step is the 1,4-addition of a Grignard reagent to a nitrostyrene at low temperatures, which proceeds in good yield. clockss.org The resulting nitro compound can be reduced to the corresponding amine, which is then cyclized to form the tetrahydroisoquinoline skeleton. clockss.org

Furthermore, ketoamides can be reacted with organomagnesium compounds to synthesize 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines. mdpi.com This involves the initial addition of the Grignard reagent to the ketoamide, followed by acid-catalyzed cyclization of the resulting intermediate. mdpi.com

These examples highlight the versatility of Grignard reagents in constructing the core structure of tetrahydroquinolines and related heterocycles, allowing for the introduction of diverse substituents.

Stereoselective Synthesis of Chiral this compound Analogs

The development of stereoselective methods for the synthesis of chiral tetrahydroquinolines is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry.

Chiral Auxiliary and Asymmetric Catalyst-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. One such approach utilizes (1R,2S,5R)-(−) menthyl-(S)-p-toluene sulfinate, also known as the Andersen reagent, for the synthesis of enantiopure tetrahydroisoquinolines. rsc.org This method involves the reaction of a phenylethylamine with the Andersen reagent to form an N-p-tolyl sulfinyl phenylethylamine, which then undergoes diastereoselective reactions. rsc.org Another example is the use of pseudoephedrine as a chiral auxiliary. wikipedia.org When reacted with a carboxylic acid derivative, it forms an amide. Deprotonation and subsequent reaction with an electrophile, such as an alkyl halide, occur with high diastereoselectivity, directed by the methyl group of the pseudoephedrine. wikipedia.org Camphorsultam is another effective chiral auxiliary, for instance in directing Michael additions. wikipedia.org

Asymmetric catalysis offers a more atom-economical approach to chiral tetrahydroquinolines. Chiral catalysts, such as (R)-TRIP and (S)-BINOL, have been employed for the enantioselective synthesis of 1-substituted tetrahydroisoquinolines through an asymmetric Pictet-Spengler reaction. rsc.org Similarly, organocatalysts, which are small chiral organic molecules, have proven effective. For example, a chiral secondary amine catalyst, (S)-α,α-diphenylprolinol O-TMS ether, in the presence of trifluoroacetic acid, can catalyze the reaction between enals and ethyl (E)-2-oxo-4-(2-(tosylamino)phenyl)but-3-enoate to afford tetrahydroquinolines in good yields and with excellent enantioselectivity and high diastereoselectivity. thieme-connect.com Chiral phosphoric acids have also been utilized as catalysts in the one-pot cascade biomimetic reduction of 2-aminochalcones to produce chiral tetrahydroquinolines with high yields and enantioselectivities. dicp.ac.cn The hydrogenation of quinolines using iridium-diamine catalysts is another powerful method for producing optically active 1,2,3,4-tetrahydroquinolines. orgsyn.org For instance, the hydrogenation of 2-methylquinoline (B7769805) catalyzed by a specific iridium complex affords (S)-2-methyl-1,2,3,4-tetrahydroquinoline in high yield and enantiomeric excess. orgsyn.org

A study demonstrated the dearomative C-4-functionalization of quinolines with organometallic reagents using a chiral copper catalyst. This system, in synergy with a Lewis acid and a Grignard reagent, achieves high yields and excellent regio- and stereoselectivities. rug.nl

The following table summarizes selected asymmetric catalytic approaches to tetrahydroquinoline synthesis:

| Catalyst System | Substrate | Product | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| (S)-α,α-diphenylprolinol O-TMS ether / TFA thieme-connect.com | Enals and ethyl (E)-2-oxo-4-(2-(tosylamino)phenyl)but-3-enoate | Tetrahydroquinolines | 56–88% | 97–>99% | 89:11–>99:1 |

| Chiral Phosphoric Acid / [Ru(p-cymene)I2]2 dicp.ac.cn | 2-Aminochalcones | Tetrahydroquinolines | up to 91% | up to 90% | N/A |

| Cp*Ir(OTf)(N-sulfonylated diamine) orgsyn.org | 2-Methylquinoline | (S)-2-Methyl-1,2,3,4-tetrahydroquinoline | 96% | 96% | N/A |

Dynamic Kinetic Resolution for Enantiopure Intermediates in Tetrahydroquinoline Chemistry

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic mixture into a single enantiomer of a product in theoretically 100% yield. wikipedia.org This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer. princeton.edu

A significant advancement in the synthesis of chiral tetrahydroquinolines involves a DKR-based transfer hydrogenation of racemic 2-substituted quinolines. This method yields structurally novel chiral tetrahydroquinolines with both endo- and exo-cyclic chiral centers in excellent yields and stereoselectivities. acs.org The process has been successfully applied to a wide range of substrates, demonstrating its broad applicability. acs.org

The key to a successful DKR is that the rate of racemization is comparable to or faster than the rate of the slower reaction in the kinetic resolution. princeton.edu In the context of tetrahydroquinoline synthesis, this can be achieved through various catalytic systems. For example, ruthenium catalysts have been effectively used in the DKR of α-substituted ketones, which are precursors to chiral building blocks. princeton.edu

While direct DKR of this compound itself is not explicitly detailed, the principles of DKR are highly relevant to the synthesis of its chiral analogs and intermediates. The ability to control multiple stereocenters, as demonstrated in the DKR of 2-substituted quinolines, opens up avenues for creating complex and diverse chiral tetrahydroquinoline structures. acs.org

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of tetrahydroquinolines is an area of growing importance, aiming to develop more environmentally benign and efficient processes.

Microwave-Assisted Transformations in Tetrahydroquinoline Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.

The Pictet-Spengler reaction, a classic method for synthesizing tetrahydroisoquinolines, has been successfully adapted to microwave conditions. For instance, the cyclization of 2-(3,4-dimethoxyphenyl)ethylamine with benzaldehyde (B42025) in the presence of trifluoroacetic acid under microwave irradiation for just 15 minutes afforded the desired 1-substituted tetrahydroisoquinoline in 98% yield. rsc.org This represents a significant improvement over traditional methods that often require long reaction times.

Microwave irradiation has also been employed in the synthesis of N-propargyltetrahydroquinoline and its 1,2,3-triazole derivatives. mdpi.com These reactions, including Ullmann-Goldberg, N-propargylation, Mannich addition, Friedel-Crafts, and 1,3-dipolar cycloaddition, were all carried out efficiently under microwave conditions, resulting in high yields (73–93%). mdpi.com

Furthermore, a microwave-assisted, four-step synthesis of 2-propylquinoline-4-carbohydrazide (B4263686) hydrazone derivatives has been developed. arabjchem.org The final condensation step, which is microwave-assisted, proceeds in just 1 to 3 minutes. arabjchem.org In another example, the synthesis of 2-methylsulfonyl-1,2,3,4-tetrahydroisoquinoline compounds was achieved by irradiating the starting amides in a microwave reactor for 60 minutes. shd-pub.org.rs

The Grohe-Heitzer reaction for the synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, an important intermediate for various therapeutic agents, has also been significantly improved using microwave irradiation, reducing the reaction time to just 5 minutes for a key step. jmcs.org.mx

These examples clearly demonstrate the advantages of microwave-assisted synthesis in the preparation of tetrahydroquinolines and related heterocyclic compounds, aligning with the green chemistry principle of enhancing reaction efficiency.

Solvent-Free Methodologies

The development of solvent-free reaction conditions is a key goal of green chemistry, as it reduces waste and the environmental impact associated with solvent use.

A notable example is the synthesis of 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles through a multicomponent reaction (MCR). This reaction, involving aromatic aldehydes, N-methyl piperidin-4-one, and malononitrile, proceeds under solvent-free conditions to give the desired products in high yields (85–97%). rsc.org

Another solvent-free approach utilizes an Iridium(III) complex to catalyze the synthesis of quinolines from amino alcohols and ketones or secondary alcohols. rsc.org The reaction is carried out by simply heating the neat reactants with the catalyst and a base. rsc.org

While a specific solvent-free synthesis for this compound is not detailed, the successful application of these methodologies to the synthesis of structurally related tetrahydroquinolines and their precursors indicates the potential for developing such a process. The use of solid-supported catalysts, such as InCl3, has also been explored for the synthesis of quinoline derivatives under solvent-free conditions, further expanding the toolkit for green synthesis in this area. researchgate.net

Mechanistic Elucidation of Reactions Involving 7 Ethyl 1,2,3,4 Tetrahydroquinoline Scaffolds

Understanding Reaction Pathways in Tetrahydroquinoline Formation and Derivatization

The formation of the tetrahydroquinoline core and its subsequent derivatization can proceed through various reaction pathways. Key to many of these transformations is the generation of reactive intermediates that drive the cyclization and substitution reactions.

Investigations into Intramolecular Cyclization Mechanisms (e.g., Pictet-Spengler variants, Bischler-Napieralski)

The Pictet-Spengler and Bischler-Napieralski reactions are cornerstone methods for the synthesis of tetrahydroisoquinolines, and their principles can be extended to understand the formation of related heterocyclic systems like tetrahydroquinolines. wikipedia.org

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org The reaction begins with the formation of a Schiff base, which is then protonated to generate an electrophilic iminium cation. jk-sci.comnrochemistry.com This cation undergoes an intramolecular electrophilic aromatic substitution to form the new heterocyclic ring. nrochemistry.com Finally, deprotonation restores aromaticity, yielding the tetrahydroquinoline product. The reaction is often favored by electron-donating groups on the aromatic ring, which enhance its nucleophilicity for the cyclization step. jk-sci.com

The Bischler-Napieralski reaction provides a route to 3,4-dihydroisoquinolines from β-arylethylamides using dehydrating agents like phosphorus pentoxide (P2O5) or phosphoryl chloride (POCl3). wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes intramolecular electrophilic attack on the aromatic ring to achieve cyclization. wikipedia.org Subsequent reduction of the resulting dihydroisoquinoline yields the corresponding tetrahydroisoquinoline. rsc.org The choice of dehydrating agent and reaction conditions can influence the reaction mechanism and the formation of side products. wikipedia.orgorganic-chemistry.org

| Reaction | Starting Materials | Key Intermediate | Product |

| Pictet-Spengler | β-arylethylamine, aldehyde/ketone | Iminium cation | Tetrahydroisoquinoline |

| Bischler-Napieralski | β-arylethylamide | Nitrilium ion | 3,4-Dihydroisoquinoline |

Characterization of Reactive Intermediates (e.g., Iminium Cations)

The central role of iminium cations as reactive intermediates is a recurring theme in the synthesis of tetrahydroquinolines. These species are highly electrophilic and are crucial for the key C-C bond-forming cyclization step. wikipedia.org The formation of an iminium ion from the condensation of an amine and a carbonyl compound under acidic conditions is a critical step in the Pictet-Spengler reaction. nrochemistry.comyoutube.com The electrophilicity of the iminium ion is what drives the subsequent intramolecular attack by the electron-rich aromatic ring. wikipedia.org

In some synthetic strategies, such as the tandem Heyns rearrangement and Pictet-Spengler reaction, α-amino iminium ions are generated in situ, leading to the formation of complex polycyclic N-heterocycles. rsc.orgrsc.org The stability and reactivity of these iminium intermediates can be influenced by various factors, including the substituents on the nitrogen and the aromatic ring, as well as the reaction conditions. For instance, the formation of N-acyliminium ions, which are even more powerful electrophiles, allows for cyclization to occur under milder conditions with a broader range of aromatic systems. wikipedia.org

Recent studies have utilized techniques like operando magic angle spinning nuclear magnetic resonance (MAS-NMR) to directly observe and quantify reactive intermediates, such as 2-phenyl-3,4-dihydroquinoline, which are often unstable and difficult to detect with conventional methods. osti.govrsc.org

Studies onyoutube.comnih.gov-Hydride Shift Triggered N-Dealkylative Cyclization

A notable and more recent development in the synthesis of tetrahydroquinoline derivatives involves a cascade reaction initiated by a youtube.comnih.gov-hydride shift . This process is particularly interesting as it allows for the activation of an otherwise inert C-H bond. nih.gov

In this reaction, a substrate such as a 2-(N-benzyl-N-alkylamino)benzylidene malonate is activated by a Lewis acid, for example, boron trifluoride. This activation facilitates a youtube.comnih.gov-hydride shift, leading to the formation of a stable iminium intermediate. nih.gov This intermediate then undergoes cyclization. A key feature of this transformation is the subsequent N-dealkylation (often debenzylation) that occurs as part of the cyclization cascade, ultimately yielding a 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate. nih.govmdpi.com

This method is distinct from other N-dealkylative cyclizations as it does not necessarily require strong electron-withdrawing groups or result in decarboxylation. nih.gov The formation of a stable iminium cation containing a difluoroboryl bridge has been confirmed through NMR studies, providing strong evidence for the proposed mechanism. nih.gov This type of reaction has also been explored for the synthesis of medium-sized carbocycle-fused piperidines through sequential hydride shifts. acs.org

Kinetics and Thermodynamics of Tetrahydroquinoline Transformations

Understanding the kinetics and thermodynamics of reactions involving tetrahydroquinolines is essential for optimizing reaction conditions and predicting product distributions.

Kinetic studies on the Pictet-Spengler reaction have shown that the process is subject to general acid catalysis. uchile.cl The rate of reaction can be influenced by the pH of the medium, with a linear relationship often observed between the rate and the acidity. depaul.edu This suggests that protonation of the imine to form the more electrophilic iminium ion is a key factor in the reaction rate. depaul.edu In some cases, buffer components like phosphate (B84403) have been shown to catalyze the reaction, highlighting the role of specific catalytic species in the mechanism. depaul.edu Variable temperature NMR spectroscopy has been employed to determine the kinetics of processes such as tert-butoxycarbonyl (Boc) group rotation in N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines, which can be important in understanding the reactivity of these compounds. rsc.org

Thermodynamic data for tetrahydroquinolines and their derivatives are crucial for understanding their stability and the feasibility of various transformations. For example, the thermodynamics of the dehydrogenation and hydrogenation of N-heterocycles are important for evaluating their potential as hydrogen storage materials. researchgate.net The relative amounts of quinoline (B57606) and 1,2,3,4-tetrahydroquinoline (B108954) at thermodynamic equilibrium can be determined at different temperatures and hydrogen pressures. osti.gov Detailed thermodynamic studies have also been conducted on the oxidation of 1,2,3,4-tetrahydroquinoline with oxidants like O2 or H2O2. researchgate.net These studies provide valuable information on the energetics of these transformations.

Selectivity Control in Substitution Reactions on the Tetrahydroquinoline Ring

Controlling the regioselectivity of substitution reactions on the tetrahydroquinoline ring is a significant challenge and an area of active research. The position of substitution is influenced by the electronic properties of the ring, the nature of the directing group on the nitrogen atom, and the specific reaction conditions.

For instance, in the lithiation of N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines, the use of different electrophiles can lead to a surprising change in regioselectivity. While many electrophiles react at the 2-position, the use of methyl cyanoformate can lead to substitution at the ortho position of the 2-aryl substituent. rsc.org This change has been rationalized through DFT studies, which suggest it results from a subtle change in the structure of the organolithium intermediate. rsc.org

Palladium-catalyzed C-H olefination of directing-group-free tetrahydroquinolines has been achieved with high selectivity for the C6 position through the use of an S,O-ligand. acs.org Similarly, bismuth(III)-catalyzed regioselective functionalization at the C6 position of tetrahydroquinolines has been demonstrated. researchgate.net The choice of catalyst and directing group is crucial for achieving high regioselectivity in these C-H functionalization reactions. For example, a pyrimidyl directing group on the nitrogen has been used to achieve Ru(II)-catalyzed C8-hydroxylation of tetrahydroquinolines. researchgate.net

The development of methods for the selective functionalization of specific positions on the tetrahydroquinoline ring, such as the 4-position, is also an important area of research. chemrxiv.org This can be achieved through undirected deprotonation-capture sequences using organolithium reagents in the presence of phosphoramide (B1221513) ligands. chemrxiv.org

Advanced Spectroscopic and Analytical Characterization for 7 Ethyl 1,2,3,4 Tetrahydroquinoline Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomer Differentiation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 7-Ethyl-1,2,3,4-tetrahydroquinoline. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the tetrahydroquinoline core. The ethyl group would present as a characteristic triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons. The protons on the saturated heterocyclic ring (at positions 2, 3, and 4) typically appear as multiplets in the upfield region of the spectrum. rsc.org The aromatic protons on the benzene (B151609) ring are particularly diagnostic. For the 7-ethyl isomer, three aromatic protons would be observed with specific splitting patterns (a singlet, a doublet, and a doublet of doublets) that confirm the 1,2,4-trisubstitution pattern, allowing clear differentiation from other isomers like 5-ethyl-, 6-ethyl-, or 8-ethyl-1,2,3,4-tetrahydroquinoline, which would exhibit different aromatic splitting patterns. clockss.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in the molecule. tandfonline.com The spectrum would confirm the presence of 11 distinct carbon environments. The chemical shifts of the aromatic carbons are sensitive to the position of the ethyl substituent, providing further evidence for the 7-ethyl substitution pattern. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons, cementing the structural assignment. researchgate.netsemanticscholar.org For instance, an HMBC experiment would show a correlation between the methylene protons of the ethyl group and the C7 carbon of the aromatic ring.

Expected ¹H and ¹³C NMR Data for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| NH | ~3.8 (broad singlet) | N/A |

| H-2 | ~3.3 (multiplet) | ~42.0 |

| H-3 | ~1.9 (multiplet) | ~22.3 |

| H-4 | ~2.7 (triplet) | ~27.1 |

| H-5 | ~6.9 (doublet) | ~129.5 |

| H-6 | ~6.6 (doublet) | ~127.0 |

| H-8 | ~6.4 (singlet) | ~117.5 |

| C-4a | N/A | ~121.5 |

| C-7 | N/A | ~144.9 |

| C-8a | N/A | ~114.3 |

| Ethyl-CH₂ | ~2.5 (quartet) | ~28.0 |

| Ethyl-CH₃ | ~1.2 (triplet) | ~15.5 |

Note: Data are estimated based on values for 1,2,3,4-tetrahydroquinoline (B108954) and related substituted derivatives. Actual values may vary depending on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight and elemental composition of this compound. mdpi.comnih.gov For a molecular formula of C₁₁H₁₅N, the calculated exact mass of the molecular ion [M+H]⁺ is 162.1277, and HRMS can confirm this value to within a few parts per million, providing strong evidence for the chemical formula. tandfonline.com

In addition to molecular weight determination, mass spectrometry provides insight into the compound's structure through analysis of its fragmentation patterns. Under electron ionization (EI) or electrospray ionization (ESI), the molecule breaks apart in a predictable manner. Key fragmentation pathways for this compound would likely include:

Loss of an ethyl radical: A primary fragmentation would be the cleavage of the ethyl group, resulting in a significant peak corresponding to the loss of 29 mass units.

Retro-Diels-Alder (RDA) Reaction: The saturated heterocyclic ring can undergo an RDA reaction, leading to the fragmentation of the ring system.

Benzylic Cleavage: Cleavage at the C4-C4a bond, which is benzylic, is another probable fragmentation pathway.

Analyzing these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy. researchgate.net

X-ray Crystallography for Precise Molecular Geometry and Absolute Configuration Determination

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and torsional angles. scielo.org.co While a specific crystal structure for this compound has not been detailed in the surveyed literature, analysis of closely related tetrahydroquinoline derivatives provides significant insight into its expected molecular geometry. researchgate.net

Studies on compounds like 1,2,3,4-tetrahydroquinolin-7-amine and other substituted tetrahydroquinolines consistently show that the saturated nitrogen-containing ring adopts a half-chair conformation . researchgate.netnih.gov This conformation minimizes steric strain within the six-membered ring. It is therefore highly probable that the heterocyclic ring of this compound also exists in a half-chair conformation.

Furthermore, if the compound were synthesized in an enantiomerically pure form, X-ray crystallography of a suitable crystalline derivative would be the gold standard for determining its absolute configuration (R or S). nih.govrug.nl

Advanced Chromatographic Techniques for Separation and Purity Profiling

Advanced chromatographic techniques are essential for the isolation, purification, and purity assessment of this compound. mdpi.com

Column Chromatography: During synthesis, silica (B1680970) gel column chromatography is a standard method for purifying the crude product from starting materials and byproducts. scielo.org.corsc.org A solvent system, typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate, is used to elute the compound from the column. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity profile of the final compound with high accuracy. A reversed-phase C18 column is commonly used, with a mobile phase consisting of a mixture of water (often with additives like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net The retention time and peak purity are used to quantify the compound's purity.

Chiral Chromatography: Since this compound is a chiral molecule (unless the N-H proton is rapidly exchanging in a symmetric environment), it can exist as a pair of enantiomers. If a racemic mixture is synthesized, specialized chiral HPLC columns can be used to separate these enantiomers. rug.nlresearchgate.netorgsyn.org This is crucial in pharmaceutical research, where enantiomers often have different biological activities. Various chiral stationary phases (CSPs) are available for this purpose, and the separation is typically achieved using a non-polar mobile phase. researchgate.net

Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), this technique can also be used for separation and identification, particularly for assessing volatility and detecting trace impurities. scielo.org.co

Computational Chemistry and Theoretical Studies on 7 Ethyl 1,2,3,4 Tetrahydroquinoline Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations are a cornerstone of modern computational chemistry, providing a robust framework for understanding the electronic properties and predicting the chemical behavior of molecules. For 7-Ethyl-1,2,3,4-tetrahydroquinoline, DFT would be instrumental in mapping its electron density distribution, identifying frontier molecular orbitals (HOMO and LUMO), and calculating reactivity descriptors. Such calculations would elucidate how the electron-donating ethyl group at the 7-position modulates the electronic environment of the bicyclic system, influencing its susceptibility to electrophilic or nucleophilic attack.

A key application of DFT in the study of tetrahydroquinolines is the prediction of regioselectivity and stereoselectivity in their reactions. For instance, in reactions such as electrophilic aromatic substitution or metal-catalyzed cross-coupling, the 7-ethyl group would be expected to influence the preferred site of reaction on the aromatic ring. While experimental data for this compound is scarce, computational studies on similar systems have successfully predicted reaction outcomes by analyzing the energies of possible intermediates and transition states. Aza-Michael–Michael addition reactions, for example, have been shown to be predictable with high diastereoselectivity through computational modeling.

The flexible, non-aromatic portion of the tetrahydroquinoline ring system allows for multiple conformations. Conformational analysis, often coupled with molecular dynamics (MD) simulations, is essential for understanding the three-dimensional structure and dynamic behavior of this compound. Such studies would identify the most stable conformers and the energy barriers between them. MD simulations could provide further insights into how the molecule behaves in different solvent environments and its potential interactions with biological macromolecules. For related N-propargyl-4-(2-oxopyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline systems, molecular dynamics simulations have been used to understand their crystal structures and intermolecular interactions.

DFT calculations are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms and the characterization of transient species like transition states. For reactions involving this compound, such as its synthesis via the Povarov reaction or subsequent functionalization, computational studies could pinpoint the operative mechanism (e.g., concerted vs. stepwise) and identify the rate-determining steps. Theoretical analyses of the Povarov reaction for other tetrahydroquinolines have provided evidence for stepwise mechanisms involving Mannich-type adducts and subsequent intramolecular cyclization.

Quantum Chemical Calculations for Spectroscopic Property Validation

Quantum chemical calculations are frequently employed to predict and validate spectroscopic data. For this compound, these calculations could predict its NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). Comparing these theoretical spectra with experimental data, if it were to be collected, would provide a powerful method for structural confirmation. Such computational work has been successfully applied to other quinoline (B57606) derivatives to aid in their characterization.

In Silico Modeling for Chemical Transformations

In silico modeling encompasses a range of computational techniques used to simulate and predict the outcomes of chemical transformations. For this compound, this could involve modeling its synthesis or its behavior in various reaction conditions. For example, modeling the dearomatization of the corresponding quinoline with different reagents could predict the feasibility and potential stereochemical outcome of the reaction, guiding experimental efforts.

Role of 7 Ethyl 1,2,3,4 Tetrahydroquinoline and Its Analogs As Synthetic Intermediates and Functional Materials

Precursors in the Synthesis of Complex Heterocyclic Compounds

The tetrahydroquinoline nucleus is a foundational scaffold for the construction of more intricate heterocyclic systems. Its derivatives are frequently employed in multicomponent reactions, which allow for the efficient assembly of complex molecules in a single step. mdpi.comresearchgate.netrsc.org One-pot synthesis strategies, such as the Povarov reaction (an imino Diels-Alder reaction), are commonly used to generate substituted tetrahydroquinolines from anilines, aldehydes, and electron-rich alkenes. researchgate.netresearchgate.net

Researchers have developed numerous methods to synthesize highly substituted tetrahydroquinolines. For instance, a three-component cascade reaction involving 2-alkenyl aniline (B41778), various aldehydes, and ethyl cyanoacetate (B8463686) can produce complex THQ structures. researchgate.netrsc.org Similarly, one-pot multicomponent condensation reactions using tetrahydroquinoline, formaldehyde, and various amines have been employed to create a library of N-Mannich base derivatives. mdpi.com These reactions highlight the role of the THQ core as a readily available starting point for generating molecular diversity.

The derivatization is not limited to the nitrogen atom. The aromatic ring and the saturated portion of the heterocycle can also be functionalized. For example, 3,4-diaryl-1,2,3,4-tetrahydroquinolines have been synthesized by reacting 3-aryl-2,3-dihydroquinolin-4-ones with Grignard reagents, followed by dehydration and reduction steps. nih.gov Furthermore, the introduction of the THQ moiety into other heterocyclic systems, such as pyrazoles, has been explored to develop new compounds with specific functionalities. d-nb.info

Below is a table summarizing synthetic methods for creating complex tetrahydroquinoline derivatives.

| Starting Materials | Reaction Type | Product Type | Reference |

| Aniline, Aldehyde, Electron-rich Olefin | Povarov Reaction (Imino Diels-Alder) | Substituted Tetrahydroquinolines | researchgate.net |

| Tetrahydroquinoline, Formaldehyde, Amine | One-pot Three-component Condensation | N-Mannich Base Tetrahydroquinoline Derivatives | mdpi.com |

| 2-Alkenyl Aniline, Aldehyde, Ethyl Cyanoacetate | Three-component Cascade Reaction | Highly Substituted Tetrahydroquinolines | researchgate.netrsc.org |

| 3-Aryl-2,3-dihydroquinolin-4-one, Grignard Reagent | Grignard Addition, Dehydration, Reduction | 3,4-Diaryl-1,2,3,4-tetrahydroquinolines | nih.gov |

| Aniline Derivatives, Cyclic Enol Ethers (e.g., DHP) | Cyclocondensation Reaction | Pyrano- and Furano-quinolines | koreascience.kr |

Application in the Development of Organic Dyes and Pigments

Tetrahydroquinoline derivatives are valuable intermediates in the synthesis of organic dyes and pigments, including those with applications in textiles and laser technology. nih.govgoogle.com The electronic properties of the tetrahydroquinoline ring system, which can be fine-tuned through substitution, allow for the creation of chromophores that absorb and emit light at specific wavelengths.

A notable application is in the synthesis of laser dyes. For example, 7-hydroxy-1,2,3,4-tetrahydroquinoline (B1294795) is a key intermediate in the efficient production of several rhodamine-class laser dyes. google.com These dyes are recognized for their performance and photochemical stability. The synthesis involves preparing the 7-hydroxy derivative and subsequently using it to construct the larger, more complex dye molecule. google.com

The N-substituted derivatives are also crucial in dye chemistry. N-ethyl-1,2,3,4-tetrahydroquinoline has been used as a coupling component to create azo disperse dyes. ekb.eg The synthesis involves an azo-coupling reaction where aromatic diazonium salts are added to the N-ethyl derivative. ekb.eg The resulting dyes exhibit specific shades and fastness properties, which can be modulated by the substituents on the diazonium salt and the tetrahydroquinoline core. For instance, replacing an N-ethyl group with an N-2,2,2-trifluoroethyl group has been shown to significantly enhance the light fastness of the resulting dyes on polyester (B1180765) and nylon fabrics. ekb.eg

| Tetrahydroquinoline Intermediate | Dye Class / Type | Application | Key Finding | Reference |

| 7-Hydroxy-1,2,3,4-tetrahydroquinoline | Rhodamine Dyes | Laser Dyes | Serves as an efficient precursor for photochemically stable laser dyes. | google.com |

| N-Ethyl-1,2,3,4-tetrahydroquinoline | Azo Disperse Dyes | Textile Dyeing | Acts as a coupling component to produce dyes with yellow to orange shades. | ekb.eg |

| N-2,2,2-Trifluoroethyl-1,2,3,4-tetrahydroquinoline | Azo Disperse Dyes | Textile Dyeing | Trifluoroethyl group enhances light fastness compared to the N-ethyl analog. | ekb.eg |

Contribution to Advanced Material Science, including Electronic Materials

Beyond dyes, the unique structural and electronic properties of tetrahydroquinoline derivatives lend themselves to applications in advanced material science. nih.gov These compounds have been incorporated into materials designed for modern recording technologies and organic electronics. nih.govresearchgate.net

The potential of tetrahydroquinoline derivatives as functional materials is exemplified by research into their use in organic light-emitting diodes (OLEDs) and other electronic devices. A study investigated a novel compound based on a 3-hydroxy-1-phenyl-1,2,3,4-tetrahydroquinoline structure, which was designed as a multifunctional emissive material. researchgate.net This material exhibited a hole drift mobility of 5x10⁻⁵ cm²/V·s, a critical parameter for charge transport in organic semiconductor devices. The ionization potential was estimated to be 5.66 eV, indicating its potential suitability for use in the charge-transporting or emissive layers of electronic devices. researchgate.net Such studies demonstrate that by carefully designing the molecular structure, tetrahydroquinoline-based materials can be developed with specific electronic properties required for advanced applications.

Derivatization for Structure-Reactivity Relationship Studies in Chemical Research

The derivatization of the 7-ethyl-1,2,3,4-tetrahydroquinoline scaffold and its analogs is a powerful tool for conducting structure-activity relationship (SAR) and structure-reactivity studies. By systematically modifying the structure and evaluating the resulting changes in chemical or biological properties, researchers can gain insights into the molecular features responsible for a desired function. researchgate.netmdpi.comnih.gov

For example, a study involving the synthesis of thirteen N-substituted tetrahydroquinoline derivatives allowed for an investigation into how different amine substituents affected the antioxidant and enzyme inhibitory activities of the compounds. researchgate.netmdpi.com This systematic approach helps to identify which functional groups and structural motifs enhance or diminish a specific activity.

In a similar vein, SAR studies on tetrahydroisoquinoline analogs—close structural relatives of tetrahydroquinolines—have been conducted to probe the active sites of enzymes. nih.gov By synthesizing a series of 3-substituted analogs with varying steric and electronic properties, researchers were able to map out the spatial and electronic requirements of the enzyme's binding pocket. For instance, the diminished potency of a 3-ethyl analog compared to a 3-methyl analog suggested that the active site was spatially constrained. nih.gov

In drug discovery, SAR optimization is a critical process. The discovery of tetrazoyl tetrahydroquinoline derivatives as potent inhibitors of the Cholesteryl Ester Transfer Protein (CETP) involved extensive SAR studies to enhance potency and improve pharmacokinetic properties. nih.gov These studies illustrate how the systematic derivatization of the core tetrahydroquinoline structure is fundamental to the rational design of new functional molecules in chemical and medicinal research.

Emerging Research Directions and Future Outlook for 7 Ethyl 1,2,3,4 Tetrahydroquinoline

Innovations in Catalytic Synthetic Methodologies for Enhanced Efficiency

The synthesis of tetrahydroquinolines, including the 7-ethyl derivative, has traditionally been achieved through the hydrogenation of the corresponding quinoline (B57606). bohrium.comrsc.org Recent research has focused on developing highly efficient and selective catalytic systems to improve this transformation. A significant advancement is the use of transition metal catalysts, such as ruthenium and iridium complexes, which have shown high reactivity under milder conditions. pku.edu.cn For instance, a ruthenium-based catalyst system, [Ru(p-cymene)Cl2]2/I2, has been developed for the hydrogenation of quinoline derivatives with high reactivity, allowing the reaction to proceed smoothly at a high substrate-to-catalyst ratio. The addition of iodine has been found to be crucial for the reactivity of this system.

Furthermore, cobalt-based catalysts, particularly those encapsulated in nitrogen-doped graphene layers, have emerged as efficient and stable options for the chemoselective hydrogenation of quinolines to their tetrahydro- derivatives. acs.org These catalysts offer near-quantitative yields and can be used with a variety of substituted quinolines. acs.org Nickel-based catalysts have also demonstrated high activity and selectivity in the hydrogenation of quinolines under ambient conditions. rsc.org The development of these non-precious metal catalysts is a significant step towards more sustainable and cost-effective synthetic routes.

The quest for enantiomerically pure tetrahydroquinolines has driven the development of asymmetric catalytic systems. Chiral phosphoric acids have been successfully employed as catalysts in the enantioselective synthesis of tetrahydroquinolines. thieme-connect.compkusz.edu.cnorganic-chemistry.org These organocatalysts can facilitate cascade reactions, leading to the formation of highly substituted chiral tetrahydroquinolines with excellent enantioselectivity. thieme-connect.compkusz.edu.cn

Exploration of Novel Reaction Pathways and Reactivity Patterns

Beyond the traditional hydrogenation of quinolines, researchers are actively exploring new reaction pathways to access and functionalize the 7-Ethyl-1,2,3,4-tetrahydroquinoline scaffold. Domino reactions, also known as tandem or cascade reactions, have proven to be a powerful strategy for the efficient synthesis of complex molecules from simple starting materials. mdpi.comnih.gov These one-pot reactions allow for multiple transformations to occur sequentially without the need to isolate intermediates, leading to increased efficiency and atom economy. mdpi.comnih.gov

Various domino strategies have been developed for the synthesis of highly substituted tetrahydroquinolines. These include reduction-reductive amination sequences, imine addition-SNAr approaches, and acid-catalyzed rearrangements. mdpi.com For example, a three-component cascade reaction involving a 2-alkenyl aniline (B41778), an aldehyde, and ethyl cyanoacetate (B8463686) has been reported for the synthesis of highly substituted 1,2,3,4-tetrahydroquinolines. nih.gov

The reactivity of the tetrahydroquinoline core itself is also a subject of investigation. The development of methods for the selective functionalization at different positions of the ring is crucial for creating diverse libraries of derivatives. For instance, a deprotonation-functionalization reaction of tetrahydroquinolines at the 4-position using organolithiums and phosphoramide (B1221513) ligands has been recently described, enabling the introduction of various substituents at this position. Additionally, electrochemical methods are being explored for the hydrocyanomethylation or hydrogenation of quinolines, offering a novel approach to synthesize tetrahydroquinoline derivatives under mild conditions. rsc.org

Integration of Automation and High-Throughput Experimentation in Tetrahydroquinoline Synthesis

To accelerate the discovery and optimization of synthetic routes for compounds like this compound, the integration of automation and high-throughput experimentation (HTE) is becoming increasingly important. HTE allows for the rapid screening of a large number of reaction conditions in parallel, using minimal amounts of reagents. youtube.comacs.orgnih.gov This approach significantly speeds up the process of identifying optimal catalysts, solvents, and other reaction parameters. youtube.comacs.org

The use of multi-well plates and robotic systems enables the execution of hundreds or even thousands of experiments in a short period. youtube.com This is particularly beneficial in the development of new catalytic systems, where a vast parameter space needs to be explored. acs.org The data generated from HTE can be used to build predictive models and guide further optimization efforts. youtube.com

Continuous flow synthesis is another technology that is being increasingly applied to the synthesis of active pharmaceutical ingredients and other valuable chemicals. purdue.edu This technique offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for rapid scaling. purdue.edunih.gov The combination of HTE for initial screening and continuous flow for process development and production represents a powerful workflow for the efficient synthesis of tetrahydroquinoline derivatives.

Theoretical Prediction and Design of Next-Generation Analogues for Chemical Applications

Computational chemistry and molecular modeling are playing an increasingly vital role in the design of novel tetrahydroquinoline analogues with specific properties. mdpi.comnih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can be used to predict the biological activity or other properties of virtual compounds before they are synthesized. mdpi.comresearchgate.net

By analyzing the structure-activity relationships of known tetrahydroquinoline derivatives, researchers can identify key structural features that are important for a particular application. nih.govmdpi.com This information can then be used to design new analogues with enhanced potency, selectivity, or other desirable characteristics. mdpi.comresearchgate.net For example, computational studies have been used to design tetrahydroquinoline derivatives as potential inhibitors of specific enzymes. mdpi.comnih.gov

Molecular dynamics simulations can provide insights into the binding interactions between a tetrahydroquinoline derivative and its target protein, helping to rationalize observed activities and guide the design of improved binders. mdpi.comnih.gov These computational approaches, when used in conjunction with experimental synthesis and testing, can significantly accelerate the discovery and development of next-generation tetrahydroquinoline-based compounds for a wide range of chemical and medicinal applications.

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Method | Catalyst | Yield (%) | Reusability | Reference |

|---|---|---|---|---|

| Povarov Reaction | Fe₂(SO₄)₃·xH₂O | 75–85 | No | |

| Acidic Ionic Liquid | [NMPH]H₂PO₄ | 85–90 | Yes (5×) | |

| Nucleophilic Alkylation | K₂CO₃ | 60–70 | No |

Advanced: How can researchers address challenges in regioselective synthesis and isomer separation for this compound?

Methodological Answer:

Regioselectivity and isomer separation are critical due to the structural complexity of tetrahydroquinolines. Strategies include:

- Catalyst Design : Acidic ionic liquids (e.g., [NMPH]H₂PO₄) promote regioselective cyclization by stabilizing transition states, reducing cis/trans isomer mixtures .

- Chromatographic Techniques : Use silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) to resolve isomers. Evidence shows 10–15% ethyl acetate yields pure fractions .

- Crystallography : X-ray diffraction (e.g., for sulfonylated derivatives) confirms regiochemistry and guides synthetic optimization .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl protons at δ 1.2–1.4 ppm and quinoline aromatic protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₁H₁₅N: 161.12 g/mol) and fragmentation patterns .

- IR Spectroscopy : Stretching vibrations (e.g., C-N at ~1350 cm⁻¹) validate the tetrahydroquinoline core .

Advanced: How do structural modifications (e.g., ethyl vs. methoxy groups) influence the biological activity of tetrahydroquinoline derivatives?

Methodological Answer:

Substituents modulate bioactivity by altering electronic and steric properties:

- Ethyl Groups : Enhance lipophilicity, improving membrane permeability. Ethyl derivatives show moderate antimicrobial activity (MIC: 8–16 µg/mL against S. aureus) .

- Methoxy Groups : Electron-donating effects increase antioxidant potential (e.g., 7-methoxy derivatives exhibit 2× higher radical scavenging than ethyl analogs) .

- Hydroxyl Groups : Improve solubility but reduce thermal stability. For example, 7-hydroxy analogs degrade at >150°C .

Q. Table 2: Bioactivity of Substituted Tetrahydroquinolines

| Substituent | Bioactivity (IC₅₀) | Mechanism | Reference |

|---|---|---|---|

| 7-Ethyl | Antimicrobial: 8–16 µg/mL | Membrane disruption | |

| 7-Methoxy | Anticancer: 12 µM | Topoisomerase inhibition | |

| 7-Hydroxy | Anti-inflammatory: 20 µM | COX-2 inhibition |

Advanced: How can researchers resolve contradictions in catalytic efficiency data across synthetic studies?

Methodological Answer:

Contradictions often arise from variations in reaction conditions or catalyst purity. Mitigation strategies include:

- Reproducibility Protocols : Standardize solvent purity (e.g., anhydrous DCM for alkylation) and catalyst activation (e.g., ionic liquid drying at 80°C) .

- Kinetic Studies : Compare turnover frequencies (TOF) for metal catalysts (e.g., Fe³⁺ TOF = 0.8 s⁻¹ vs. ionic liquid TOF = 1.2 s⁻¹) .

- Computational Modeling : DFT calculations predict catalyst-substrate interactions, explaining discrepancies in regioselectivity .

Basic: What analytical methods ensure purity and stability of this compound during storage?

Methodological Answer:

- HPLC : Monitor degradation products (e.g., quinoline oxidation byproducts) with C18 columns and UV detection (λ = 254 nm) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; ethyl derivatives typically degrade above 200°C .

- Storage Conditions : Store under inert gas (N₂) at –20°C to prevent oxidation .

Advanced: What role do environmental factors (e.g., pH, solvent) play in the reactivity of this compound?

Methodological Answer:

- pH Effects : Basic conditions (pH > 9) deprotonate the NH group, enhancing nucleophilicity for alkylation. Acidic conditions (pH < 4) stabilize protonated forms, reducing reactivity .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility for reactions like sulfonation, while non-polar solvents (e.g., toluene) favor cyclization .

Advanced: How can computational modeling optimize reaction pathways for this compound derivatives?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvent-catalyst interactions to predict optimal reaction media (e.g., ionic liquid vs. aqueous systems) .

- Density Functional Theory (DFT) : Calculate activation energies for regioselective steps (e.g., ethyl vs. methyl substitution) .

- Docking Studies : Predict binding affinities for bioactive derivatives (e.g., 7-ethyl analogs binding to bacterial enzymes) .

Basic: What are the key safety considerations when handling this compound?

Methodological Answer:

- Toxicity : Harmful if inhaled or absorbed (LD₅₀ > 500 mg/kg in rats). Use fume hoods and PPE .

- Waste Disposal : Neutralize acidic byproducts with Na₂CO₃ before disposal .

Advanced: How can reaction conditions be optimized for large-scale synthesis of this compound?

Methodological Answer:

- Flow Chemistry : Continuous reactors improve scalability and reduce side reactions (e.g., 90% yield in 2-hour residence time) .

- Catalyst Immobilization : Silica-supported ionic liquids enhance recovery (95% after 10 cycles) .

- Process Monitoring : In-line FTIR tracks reaction progress, minimizing purification steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.